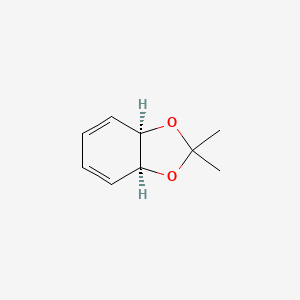

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

Descripción general

Descripción

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole is an organic compound characterized by its unique bicyclic structure. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure features a dioxole ring fused with a benzene ring, making it a versatile intermediate in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized catalysts in these reactors enhances the efficiency of the process, allowing for large-scale production with minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions are common, using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxoles, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is utilized in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism by which (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the enzyme’s conformation and function.

Comparación Con Compuestos Similares

Similar Compounds

(3S,3aS,7aR)-3-Butylhexahydrophthalide: Known for its sweet, warm, and slightly medicinal odor.

Sch 58775: A complex oligosaccharide with diverse biological activities.

(1S)-3-[2-[(3aS,7aR)-1-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol:

Uniqueness

What sets (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole apart from similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and a subject of interest in both academic and industrial research.

Actividad Biológica

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, a compound belonging to the benzodioxole class, has garnered attention in recent research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 168.19 g/mol

- CAS Number : 121651-99-8

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

-

Antioxidant Activity :

- The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

-

Estrogen Receptor Modulation :

- Similar to other compounds in the benzodioxole class, it may interact with estrogen receptors (ERs), potentially influencing estrogen-dependent pathways. This interaction could have implications for conditions such as breast cancer and other hormone-related disorders.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects in inflammatory diseases.

-

Neuroprotective Properties :

- There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.

Biological Activity Data Table

Case Study 1: Antioxidant Efficacy

A study conducted on cultured human cells demonstrated that this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role against oxidative damage.

Case Study 2: Estrogenic Activity

In vitro assays revealed that the compound acted as a partial agonist at estrogen receptors. This was evidenced by increased proliferation of estrogen-sensitive breast cancer cell lines when treated with varying concentrations of the compound. The study highlighted the need for further investigation into the implications of this activity in cancer therapy.

Case Study 3: Anti-inflammatory Potential

In an animal model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to controls. These findings support its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRDXQUMUWLWAY-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=CC=CC2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C=CC=C[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450753 | |

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80409-75-2 | |

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.